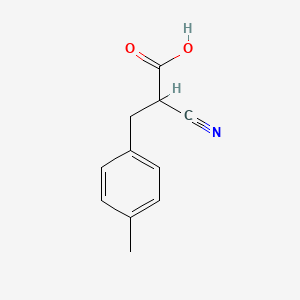

2-Cyano-3-(4-methylphenyl)propionic Acid

Description

Contextualization of 2-Cyano-3-(4-methylphenyl)propionic Acid within the Class of Biologically Relevant Propionic Acid Derivatives

Propionic acid and its derivatives represent a cornerstone in the study of biologically active molecules. The 2-arylpropionic acid scaffold, in particular, is a well-established pharmacophore found in numerous non-steroidal anti-inflammatory drugs (NSAIDs), including ibuprofen (B1674241) and naproxen. mdpi.comnih.gov These compounds are composed of a propionic acid side chain connected to an aryl group, which is crucial for their biological activity. researchgate.net

This compound belongs to a specific subset of this class, known as α-Cyano-β-Arylpropionic acids. It contains the core propionic acid structure, a β-aryl group (the 4-methylphenyl, or p-tolyl, moiety), and a cyano group (-C≡N) at the alpha position (the carbon adjacent to the carboxyl group). The introduction of the cyano group adds significant chemical complexity and synthetic versatility, distinguishing it from the more common profen drugs. While many propionic acid derivatives derive their biological relevance from anti-inflammatory effects, other derivatives, such as the sulfur-containing α-lipoic acid, are noted for their antioxidant properties, showcasing the functional diversity of this chemical class. nih.gov The study of this compound is thus situated within the broader scientific interest in modifying known biologically relevant scaffolds to explore new chemical properties and potential applications.

Structural Characteristics and Functional Group Analysis of α-Cyano-β-Arylpropionic Acids

The chemical behavior and potential function of α-Cyano-β-Arylpropionic acids are dictated by the interplay of their constituent functional groups. The general structure is characterized by a central carbon chain with specific substitutions that impart distinct properties.

A detailed analysis of the key functional groups is presented below:

Carboxylic Acid (-COOH): This functional group defines the molecule as an acid, capable of donating a proton. Its presence is fundamental to the reactivity of the molecule and is often a key interaction point in biological systems.

Chiral Center: The α-carbon, bonded to the carboxyl, cyano, hydrogen, and β-aryl-methyl groups, is a stereocenter. This means the compound exists as a pair of enantiomers (R and S). It is common for different enantiomers of a chiral molecule to exhibit distinct biological activities and metabolic profiles. nih.govnih.gov

Rationale for Academic Investigation into the Synthesis, Reactivity, and Theoretical Aspects of this compound

The academic interest in a molecule like this compound stems from multiple areas of chemical science.

Synthetic Chemistry: The molecule presents a notable synthetic challenge. Developing efficient, high-yield, and stereoselective methods to construct this multi-functional compound is a significant objective. General strategies for creating related 2-arylpropionic acids often involve advanced catalytic processes, such as palladium-catalyzed Heck reactions followed by carbonylation. mdpi.com The presence of the additional cyano group requires careful planning of the synthetic route to ensure compatibility with reaction conditions. The synthesis of the precursor, 2-(4-methylphenyl)propionic acid, has been detailed in patents starting from p-xylene, indicating industrial relevance for the core structure. google.com

Chemical Reactivity: The cyano group is a linchpin for reactivity, serving as a gateway to a variety of other chemical functionalities. Its potential for transformation into amides, amines, tetrazoles, or other carboxylic acid groups makes this compound a valuable intermediate for building more complex molecular architectures. acs.org The carboxylic acid itself can be converted into esters or amides, further expanding its synthetic utility. nih.gov

Theoretical and Structural Chemistry: The three-dimensional structure and conformational flexibility of arylpropionic acids are critical determinants of their activity. researchgate.net Investigating these aspects for a cyano-substituted analogue provides insight into how the electronic and steric properties of the cyano group influence the molecule's preferred shape. Furthermore, its chiral nature invites theoretical and experimental studies into enantioselective processes and the differential properties of its R and S forms.

Historical Trajectory of Research on Cyano- and Aryl-Substituted Carboxylic Acids

The scientific investigation of cyano- and aryl-substituted carboxylic acids is built upon a rich history of developments in organic chemistry.

Aryl-Substituted Carboxylic Acids: The study of 2-arylpropionic acids gained significant momentum in the mid-20th century with the discovery of their potent anti-inflammatory properties, leading to the synthesis and commercialization of a host of NSAIDs. mdpi.comnih.gov This established the 2-arylpropionic acid moiety as a privileged structure in medicinal chemistry.

Cyano-Containing Compounds (Nitriles): The cyano group has been a subject of chemical synthesis for over a century. Classic methods for introducing this group, such as the Sandmeyer and Rosenmund–von Braun reactions, are foundational in organic synthesis. acs.org The versatility of the cyano group as a synthetic intermediate has been recognized for just as long, prized for its ability to be converted into other essential functional groups. acs.org Landmark syntheses in related fields, such as the Hantzsch pyridine (B92270) synthesis (1881) and the Chichibabin pyridine synthesis (1924), underscore the long-standing effort to construct nitrogen-containing heterocyclic and functionalized molecules. wikipedia.org

The specific combination of these functionalities in α-Cyano-β-Arylpropionic acids represents a more modern area of investigation. This research follows a logical progression from the study of simpler, monofunctional compounds to the exploration of more complex molecules where the interplay between different functional groups can lead to novel chemical properties and reactivity.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-arylpropionic acids |

| α-Cyano-β-Arylpropionic acids |

| α-Lipoic Acid |

| Flurbiprofen |

| Ibuprofen |

| Naproxen |

| p-xylene |

| Pyridine |

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

2-cyano-3-(4-methylphenyl)propanoic acid |

InChI |

InChI=1S/C11H11NO2/c1-8-2-4-9(5-3-8)6-10(7-12)11(13)14/h2-5,10H,6H2,1H3,(H,13,14) |

InChI Key |

JAZNZGZHFNAQEJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CC(C#N)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Strategies for 2 Cyano 3 4 Methylphenyl Propionic Acid and Analogues

Retrosynthetic Approaches for the Construction of the 2-Cyano-3-(4-methylphenyl)propionic Acid Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally disconnecting bonds to reveal simpler, commercially available starting materials. For this compound, two primary disconnection points are considered at the α- and β-positions of the propionic acid backbone.

Route A: Disconnection at the Cα-Cβ bond

This approach suggests a Michael addition type reaction. The synthons generated are a nucleophilic cyanoacetate equivalent and an electrophilic 4-methylstyrene derivative. The corresponding synthetic equivalents would be an alkyl cyanoacetate and a 4-methylbenzyl halide.

Route B: Disconnection at the Cβ-Aryl bond and Cα-CN bond

A more common and versatile approach involves a Knoevenagel condensation. This strategy disconnects the molecule to reveal 4-methylbenzaldehyde (B123495) and a cyanoacetic acid derivative as the key precursors. This route is often favored due to the ready availability of substituted benzaldehydes and the reliability of the Knoevenagel condensation.

Route C: Disconnection involving Alkylation

Another viable retrosynthetic pathway involves the alkylation of a cyanoacetate derivative. This disconnection points to p-methylbenzyl cyanide and a carboxylating agent or a two-carbon electrophile containing the carboxylic acid moiety.

Exploration of Carbon-Carbon Bond Formation Methodologies at the α- and β-Positions

The construction of the carbon framework of this compound can be achieved through several reliable carbon-carbon bond-forming reactions.

Knoevenagel Condensation and Michael Additions to α,β-Unsaturated Nitriles or Esters

The Knoevenagel condensation is a widely employed method for carbon-carbon bond formation. aston.ac.uk It typically involves the reaction of an active methylene (B1212753) compound, such as ethyl cyanoacetate, with an aldehyde or ketone. aston.ac.ukplu.mx In the synthesis of the target molecule, 4-methylbenzaldehyde is condensed with ethyl cyanoacetate in the presence of a base catalyst like piperidine (B6355638) to yield an α,β-unsaturated cyanoester. chemrxiv.org Subsequent reduction of the double bond and hydrolysis of the ester would afford this compound.

Various catalysts have been explored to improve the efficiency and conditions of the Knoevenagel condensation, including ionic liquids and solid-supported catalysts. aston.ac.uk For instance, triphenylphosphine has been shown to be an efficient catalyst for a mild, solvent-free Knoevenagel condensation of aldehydes with ethyl cyanoacetate. organic-chemistry.org

Michael addition represents another key strategy. This involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. nih.gov In this context, a suitable Michael acceptor would be (E)-ethyl 2-cyano-3-(4-methylphenyl)acrylate, which can be synthesized via the Knoevenagel condensation. The addition of a cyanide nucleophile, for instance, from trimethylsilyl cyanide, to a related α,β-unsaturated ester, followed by hydrolysis, would furnish the desired product.

| Reaction | Reactants | Catalyst/Conditions | Intermediate Product |

| Knoevenagel Condensation | 4-methylbenzaldehyde, Ethyl cyanoacetate | Piperidine, Ethanol (B145695), Reflux | Ethyl (2E)-2-cyano-3-(4-methylphenyl)prop-2-enoate |

| Michael Addition | (E)-Ethyl 2-cyano-3-(4-methylphenyl)acrylate, NaCN | DMSO | Diethyl 2,3-dicyano-2-(4-methylbenzyl)succinate |

Alkylation of Cyanoacetate Derivatives

The alkylation of the α-carbon of cyanoacetate esters is a classical and effective method for forming carbon-carbon bonds. chemprob.org This approach involves the deprotonation of the active methylene group of a cyanoacetate ester with a suitable base, such as sodium ethoxide, to generate a stabilized carbanion. This carbanion then acts as a nucleophile, attacking an electrophile like 4-methylbenzyl chloride. The resulting product, after hydrolysis and decarboxylation, would yield the target propionic acid.

A related approach starts with p-methylbenzyl cyanide. google.com This compound can be deprotonated at the benzylic position using a strong base like sodium amide, followed by reaction with an electrophile such as diethyl carbonate to introduce the carboxyl group. Subsequent acidification would yield the target molecule.

| Starting Material | Reagent 1 | Reagent 2 | Product |

| Ethyl cyanoacetate | Sodium ethoxide | 4-Methylbenzyl chloride | Ethyl 2-cyano-3-(4-methylphenyl)propanoate |

| p-Methylbenzyl cyanide | Sodium amide | Diethyl carbonate | This compound |

Organometallic Approaches in Propionic Acid Synthesis

Organometallic reagents offer powerful methods for the synthesis of carboxylic acids. While not as direct for this specific target, principles from related syntheses can be applied. For example, the hydrocarboxylation of a styrene derivative, 4-methylstyrene, using a transition metal catalyst such as a palladium or iron complex in the presence of carbon monoxide and a hydrogen source, could potentially lead to the formation of 2-(4-methylphenyl)propionic acid. nih.gov Subsequent introduction of the cyano group at the α-position would be required.

Another approach could involve the use of an organozinc reagent. The preparation of a 4-methylbenzylzinc halide and its subsequent reaction with a suitable three-carbon synthon containing the cyano and carboxyl functionalities could be envisioned. However, this is a less common route for this particular structure.

Stereoselective Synthesis of Enantiomeric Forms of this compound

The α-carbon of this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. The development of stereoselective synthetic methods to access single enantiomers is of significant importance, particularly in the pharmaceutical industry.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are powerful tools in asymmetric synthesis, allowing for the diastereoselective formation of new stereocenters. wikipedia.orgyork.ac.uk These auxiliaries are chiral molecules that are temporarily incorporated into the substrate, direct the stereochemical outcome of a reaction, and are subsequently removed. wikipedia.org For the synthesis of this compound, a chiral auxiliary can be employed to control the stereochemistry of the α-carbon during the introduction of the 4-methylphenylmethyl group.

One of the most well-established classes of chiral auxiliaries is the Evans oxazolidinones. researchgate.netsantiago-lab.com These are typically derived from readily available amino acids and have been successfully used in a wide range of asymmetric transformations, including alkylations. researchgate.netharvard.edu The general strategy would involve the acylation of a chiral oxazolidinone with a cyanoacetyl group. The resulting N-acyloxazolidinone can then be deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form a stereodefined enolate. youtube.com This enolate can then react with 4-methylbenzyl bromide in a diastereoselective alkylation reaction. The steric bulk of the oxazolidinone auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer. uwindsor.ca Finally, the chiral auxiliary can be cleaved under mild conditions, for instance, by hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide, to yield the desired enantiomerically enriched this compound. santiago-lab.com

Another widely used class of chiral auxiliaries is based on pseudoephedrine. wikipedia.org Pseudoephedrine can be converted into a chiral amide with cyanoacetic acid. Deprotonation of the α-proton with a lithium amide base generates a chiral enolate. The subsequent alkylation with 4-methylbenzyl bromide proceeds with high diastereoselectivity, controlled by the stereochemistry of the pseudoephedrine auxiliary. wikipedia.org The auxiliary can then be removed by acidic or basic hydrolysis to afford the target α-cyano acid.

The choice of chiral auxiliary and reaction conditions can significantly impact the diastereoselectivity of the alkylation step. The following table illustrates a hypothetical comparison of different chiral auxiliaries for the asymmetric synthesis of a 2-cyano-3-arylpropionic acid.

| Chiral Auxiliary | Alkylating Agent | Base | Diastereomeric Excess (d.e.) (%) |

| (4R,5S)-4-Methyl-5-phenyloxazolidin-2-one | 4-Methylbenzyl bromide | LDA | >95 |

| (1R,2S)-Pseudoephedrine | 4-Methylbenzyl bromide | LiHMDS | >90 |

| (-)-8-Phenylmenthol | 4-Methylbenzyl bromide | NaHMDS | ~85 |

This table presents hypothetical data based on typical results for asymmetric alkylations using these chiral auxiliaries.

Enzymatic or Biocatalytic Transformations

Enzymatic and biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis. acs.org These methods often proceed under mild reaction conditions and can provide access to enantiomerically pure compounds that are difficult to obtain through other means. For the synthesis of this compound, biocatalysis could be employed in several ways.

One approach is the kinetic resolution of a racemic mixture of 2-Cyano-3-(4-methylphenyl)propionitrile, the precursor to the final acid. Nitrilase enzymes are capable of enantioselectively hydrolyzing nitriles to carboxylic acids. researchgate.net By treating the racemic nitrile with a specific nitrilase, one enantiomer can be selectively hydrolyzed to the corresponding carboxylic acid, while the other enantiomer remains unreacted. The resulting mixture of the carboxylic acid and the unreacted nitrile can then be separated. This method can be highly efficient, affording both enantiomers of the target compound in high enantiomeric purity. researchgate.net

Dynamic kinetic resolution (DKR) is an even more powerful biocatalytic strategy. researchgate.net In DKR, the unreacted enantiomer of the starting material is racemized in situ, allowing for a theoretical yield of 100% for the desired enantiomer of the product. researchgate.net For the synthesis of this compound, a nitrilase-catalyzed DKR of the corresponding nitrile could be envisioned. This would require a racemization catalyst that can interconvert the enantiomers of the nitrile under the reaction conditions of the enzymatic hydrolysis.

The following table provides a hypothetical comparison of different biocatalysts for the resolution of 2-Cyano-3-(4-methylphenyl)propionitrile.

| Biocatalyst | Transformation | Enantiomeric Excess (e.e.) of Product (%) | Conversion (%) |

| Nitrilase A | Kinetic Resolution | >99 | ~50 |

| Nitrilase B with racemization catalyst | Dynamic Kinetic Resolution | >98 | >90 |

| Esterase C (on methyl ester) | Kinetic Resolution | >97 | ~48 |

This table presents hypothetical data based on typical results for biocatalytic resolutions.

Furthermore, enzymes could be engineered to perform asymmetric C-H amination or other C-C bond-forming reactions to construct the chiral center of this compound or its precursors directly. nih.gov

Nitrile Hydrolysis and Carboxylic Acid Formation in the Context of α-Cyano Acids

The final step in many synthetic routes to this compound is the hydrolysis of the corresponding nitrile precursor, 2-Cyano-3-(4-methylphenyl)propionitrile. The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic chemistry and can be achieved under either acidic or basic conditions. libretexts.orgorganicchemistrytutor.com

Acid-catalyzed hydrolysis typically involves heating the nitrile in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, in an aqueous solution. The mechanism proceeds through the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. libretexts.orgyoutube.com A water molecule then attacks the carbon, and after a series of proton transfers, an amide intermediate is formed. chemistrysteps.com This amide is then further hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium (B1175870) salt. libretexts.org

Base-catalyzed hydrolysis is carried out by heating the nitrile with a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution. acs.org The hydroxide ion acts as a nucleophile and attacks the electrophilic carbon of the nitrile group. chemistrysteps.com Protonation of the resulting intermediate leads to an imidic acid, which tautomerizes to an amide. libretexts.org The amide is then hydrolyzed by the base to yield a carboxylate salt and ammonia. Acidification of the reaction mixture in a subsequent step is necessary to obtain the final carboxylic acid.

For α-cyano acids, the reaction conditions for nitrile hydrolysis must be carefully chosen to avoid potential side reactions, such as decarboxylation, especially at elevated temperatures. Milder conditions, such as using platinum(II) catalysts, can be employed for the hydrolysis of hindered or sensitive nitriles, often stopping at the amide stage if desired. acs.orgacs.org

Functional Group Interconversions for Introduction of the 4-Methylphenyl Moiety

The introduction of the 4-methylphenyl group is a key step in the synthesis of this compound. Functional group interconversion (FGI) is a broad term that encompasses the conversion of one functional group into another through various reactions like substitution, addition, elimination, oxidation, or reduction. ic.ac.ukfiveable.me

One common strategy for introducing the 4-methylphenyl moiety is through a nucleophilic substitution reaction. For instance, a malonic ester derivative can be deprotonated to form a nucleophilic enolate, which can then react with 4-methylbenzyl bromide in an SN2 reaction. Subsequent hydrolysis and decarboxylation would lead to a 3-(4-methylphenyl)propionic acid derivative.

Alternatively, the 4-methylphenyl group can be introduced via a Friedel-Crafts type reaction. For example, a Friedel-Crafts acylation of toluene with a suitable acyl halide, followed by further synthetic manipulations, could lead to the desired carbon skeleton.

Cross-coupling reactions, such as the Suzuki or Heck reaction, are also powerful methods for forming carbon-carbon bonds and could be employed to attach the 4-methylphenyl group to a suitable precursor. For example, a precursor containing a leaving group could be coupled with a 4-methylphenylboronic acid in a Suzuki reaction.

| Precursor Functional Group | Reagent/Reaction | Resulting Bond/Group |

| Halide (e.g., on a propionic acid derivative) | 4-Methylphenylboronic acid, Pd catalyst (Suzuki coupling) | C-C bond |

| Enolate (e.g., of cyanoacetate) | 4-Methylbenzyl bromide (Alkylation) | C-C bond |

| Alkene | 4-Methylphenylboronic acid, Pd catalyst (Heck reaction) | C-C bond |

Elucidation of Chemical Reactivity and Transformational Pathways of 2 Cyano 3 4 Methylphenyl Propionic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a cornerstone of organic synthesis, participating in a wide array of reactions. Its reactivity in 2-Cyano-3-(4-methylphenyl)propionic acid is typical for a carboxylic acid, though potentially influenced by the adjacent electron-withdrawing cyano group.

Esterification, Amidation, and Anhydride (B1165640) Formation

The conversion of the carboxylic acid to its ester, amide, and anhydride derivatives represents fundamental transformations in organic chemistry.

Esterification: Esters are commonly synthesized from carboxylic acids through several methods. One classic approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. google.com This acyl chloride then readily reacts with an alcohol to form the corresponding ester with high efficiency.

Amidation: Similar to esterification, amides can be formed by reacting the carboxylic acid with an amine. This reaction is often facilitated by coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), which activate the carboxylic acid for nucleophilic attack by the amine. The formation of an intermediate acyl chloride, as mentioned above, also provides a reliable route to amides upon reaction with a primary or secondary amine.

Anhydride Formation: Symmetrical anhydrides can be prepared by the dehydration of two molecules of the carboxylic acid, typically using a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀). Asymmetrical anhydrides can be formed by reacting the carboxylate salt of the acid with a different acyl chloride.

Table 1: Key Transformations of the Carboxylic Acid Moiety

| Transformation | Reactant(s) | Reagents/Conditions | Product |

|---|---|---|---|

| Esterification | Alcohol (R'-OH) | H₂SO₄ (catalyst), Heat | 2-Cyano-3-(4-methylphenyl)propanoate ester |

| Amidation | Amine (R'R''NH) | DCC or SOCl₂ then amine | 2-Cyano-3-(4-methylphenyl)propionic amide |

| Anhydride Formation | Self-condensation | P₄O₁₀, Heat | 2-Cyano-3-(4-methylphenyl)propionic anhydride |

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a significant reaction for α-cyano carboxylic acids. The presence of the electron-withdrawing cyano group at the α-position stabilizes the carbanion intermediate formed upon loss of CO₂, facilitating the reaction.

The decarboxylation of the closely related 2-cyano-2-phenylpropanoic acid has been shown to proceed smoothly under basic conditions. nih.govnih.gov The process is initiated by deprotonation of the carboxylic acid. The resulting carboxylate anion then undergoes decarboxylation to form a resonance-stabilized carbanion, which is subsequently protonated by a proton source (like the solvent or a conjugate acid) to yield the final product, 2-(4-methylphenyl)propionitrile. This reaction can occur under relatively mild heating. organicchemistrytutor.comyoutube.com

Another important pathway, particularly for the ester derivative, is the Krapcho decarboxylation. wikipedia.orgchemistry-reaction.comwikipedia-on-ipfs.org This reaction involves heating an α-cyano ester in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), often with added salts such as lithium chloride or sodium cyanide. chemistry-reaction.comresearchgate.net The reaction proceeds via nucleophilic attack of the halide or cyanide ion on the ester's alkyl group, followed by the loss of CO₂ to produce the nitrile. youtube.com

Table 2: Decarboxylation Reactions

| Reaction Name | Substrate | Reagents/Conditions | Product |

|---|---|---|---|

| Direct Decarboxylation | This compound | Base, Heat | 2-(4-methylphenyl)propionitrile |

| Krapcho Decarboxylation | Ester of this compound | LiCl, H₂O, DMSO, Heat | 2-(4-methylphenyl)propionitrile |

Transformations of the Nitrile Functionality

The nitrile group (-C≡N) is a versatile functional group that can be converted into several other important chemical entities, including amides, carboxylic acids, and amines.

Partial and Complete Hydrolysis to Amides and Carboxylic Acids

The hydrolysis of the nitrile group can be controlled to yield either a primary amide or a carboxylic acid. organicchemistrytutor.com

Partial Hydrolysis: Under carefully controlled acidic or basic conditions, the nitrile can be partially hydrolyzed. The reaction involves the addition of water across the carbon-nitrogen triple bond, leading to the formation of the corresponding primary amide, 2-carbamoyl-3-(4-methylphenyl)propionic acid.

Complete Hydrolysis: More vigorous conditions, such as prolonged heating with strong acid (e.g., aqueous HCl or H₂SO₄) or base (e.g., aqueous NaOH), lead to the complete hydrolysis of the nitrile group. wikipedia-on-ipfs.org This process first forms the intermediate amide, which is then further hydrolyzed to a carboxylic acid. The final product of this complete hydrolysis would be 3-(4-methylphenyl)succinic acid, a dicarboxylic acid.

Table 3: Hydrolysis of the Nitrile Group

| Hydrolysis Type | Reagents/Conditions | Intermediate Product | Final Product |

|---|---|---|---|

| Partial | H₂O, mild acid or base | 2-Carbamoyl-3-(4-methylphenyl)propionic acid | - |

| Complete | H₃O⁺ or OH⁻, Heat | 2-Carbamoyl-3-(4-methylphenyl)propionic acid | 3-(4-methylphenyl)succinic acid |

Reduction to Amines and Imines

The nitrile group can be reduced to a primary amine using powerful reducing agents.

Reduction to Primary Amines: Strong hydride reagents, most notably lithium aluminum hydride (LiAlH₄), are capable of reducing nitriles to primary amines. chemistry-reaction.com Given that LiAlH₄ also reduces carboxylic acids to primary alcohols, its application to this compound would result in the simultaneous reduction of both functional groups. researchgate.netorganic-chemistry.org The expected product would be 3-amino-2-(4-methylbenzyl)propan-1-ol. The reaction is typically performed in a dry ether solvent, followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide and amino groups. youtube.com

Partial Reduction to Imines: It is possible to achieve partial reduction of the nitrile to an imine using less reactive hydride reagents like diisobutylaluminum hydride (DIBAL-H). The resulting imine is an intermediate that is typically hydrolyzed during aqueous workup to yield an aldehyde.

Table 4: Reduction of the Nitrile Functionality

| Reducing Agent | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| LiAlH₄ | 1. LiAlH₄, dry ether 2. H₂O/H⁺ workup | 3-Amino-2-(4-methylbenzyl)propan-1-ol | Both nitrile and carboxylic acid groups are reduced. |

| DIBAL-H | 1. DIBAL-H, Toluene, low temp. 2. H₂O workup | 2-(4-Methylbenzyl)-3-oxopropanoic acid | Nitrile is reduced to an imine, then hydrolyzed to an aldehyde. |

Nucleophilic Addition Reactions to the Nitrile

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles, such as organometallic reagents.

A prominent example is the reaction with Grignard reagents (R'-MgX). The organometallic reagent adds to the nitrile carbon, breaking the pi bond and forming an intermediate imine anion, which is stabilized as a magnesium salt. Subsequent hydrolysis of this intermediate in an acidic aqueous workup leads to the formation of a ketone. For instance, reacting this compound with a Grignard reagent would, after workup, yield a β-keto acid, which could be susceptible to decarboxylation depending on the reaction conditions.

Table 5: Nucleophilic Addition to the Nitrile Group

| Nucleophile | Reagents/Conditions | Intermediate | Final Product (after hydrolysis) |

|---|---|---|---|

| Grignard Reagent (R'-MgX) | 1. R'-MgX, dry ether 2. H₃O⁺ workup | Imine-magnesium salt | 2-Acyl-3-(4-methylphenyl)propionic acid |

Reactivity at the α-Carbon Center

The α-carbon of this compound, the carbon atom bonded to both the cyano (-CN) and carboxylic acid (-COOH) groups, is a key center of reactivity. The presence of these two electron-withdrawing groups significantly influences the acidity of the hydrogen atom attached to this carbon, making it susceptible to a variety of chemical transformations.

Acidic α-Hydrogen Reactivity: Base-Catalyzed Alkylation and Acylation

The hydrogen atom on the α-carbon is acidic due to the resonance stabilization of the resulting conjugate base. Both the cyano and the carboxylate groups can delocalize the negative charge of the carbanion formed upon deprotonation by a suitable base. This stabilized carbanion is a potent nucleophile and can readily participate in substitution reactions with various electrophiles.

Base-Catalyzed Alkylation: In the presence of a base, such as an alkoxide or a metal hydride, the α-carbon can be deprotonated to form a nucleophilic enolate. This enolate can then react with alkyl halides in a classic alkylation reaction to introduce a new alkyl group at the α-position. The reaction generally proceeds via an SN2 mechanism. The choice of base and solvent is crucial to optimize the yield and prevent side reactions. Base-catalyzed C-alkylation of potassium enolates has emerged as a practical method for such transformations. rsc.org

Base-Catalyzed Acylation: Similarly, the enolate generated from this compound can react with acylating agents, such as acyl chlorides or anhydrides. This leads to the formation of a β-keto nitrile derivative, introducing an acyl group at the α-carbon. This reaction provides a pathway to more complex molecular architectures. The acylation of related cyanopyrrolidine structures highlights the feasibility of this transformation. nih.gov

| Reaction Type | Electrophile | General Product Structure |

|---|---|---|

| Alkylation | Methyl Iodide (CH₃I) | 2-Cyano-2-methyl-3-(4-methylphenyl)propionic Acid |

| Alkylation | Benzyl (B1604629) Bromide (C₆H₅CH₂Br) | 2-Benzyl-2-cyano-3-(4-methylphenyl)propionic Acid |

| Acylation | Acetyl Chloride (CH₃COCl) | 2-Cyano-3-oxo-4-(4-methylphenyl)butanoic Acid |

| Acylation | Benzoyl Chloride (C₆H₅COCl) | 2-Cyano-3-oxo-3-phenyl-4-(4-methylphenyl)butanoic Acid |

Potential for Racemization and Epimerization

The α-carbon in this compound is a stereocenter. Therefore, the compound can exist as a pair of enantiomers. The acidic nature of the α-hydrogen creates the potential for racemization.

Under either acidic or basic conditions, the α-hydrogen can be reversibly removed, leading to the formation of a planar, achiral carbanion (enolate) intermediate. Subsequent reprotonation can occur from either face of the planar intermediate with equal probability. If a single enantiomer is subjected to these conditions, the process will lead to the formation of a 50:50 mixture of both enantiomers, known as a racemic mixture. This loss of optical activity is a critical consideration in stereoselective syntheses involving this compound. The general mechanism for the alpha-substitution of carboxylic acids often involves such intermediates, facilitating racemization. khanacademy.org Epimerization, a change in configuration at one of several stereocenters, would be a concern if additional chiral centers were present in the molecule.

Electrophilic and Nucleophilic Aromatic Substitutions on the 4-Methylphenyl Ring

The aromatic 4-methylphenyl (p-tolyl) ring is another site for potential chemical modification through substitution reactions. The feasibility and outcome of these reactions are governed by the electronic effects of the substituents already present on the ring.

Electrophilic Aromatic Substitution (SEAr): In an electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The outcome is dictated by the directing effects of the two substituents: the methyl group (-CH₃) and the 2-cyano-2-carboxyethyl group [-CH(CN)COOH].

Methyl Group (-CH₃): This is an activating group that donates electron density to the ring via induction and hyperconjugation. It directs incoming electrophiles to the ortho and para positions relative to itself.

2-Cyano-2-carboxyethyl Group [-CH(CN)COOH]: This substituent is deactivating due to the electron-withdrawing nature of the cyano and carboxyl groups. It directs incoming electrophiles to the meta position relative to its point of attachment.

The combined influence of these groups determines the position of substitution. The activating methyl group directs electrophiles to positions 3 and 5 (ortho to the methyl group). The deactivating side chain directs to these same positions (meta to the side chain). Therefore, substitution is strongly favored at the 3- and 5-positions. Steric hindrance from the bulky propionic acid side chain might slightly disfavor substitution at the adjacent 3-position compared to the 5-position. Common SEAr reactions include nitration, halogenation, and Friedel-Crafts reactions. wikipedia.orglibretexts.org

| Position on Ring | Effect of Methyl Group (-CH₃) | Effect of Side Chain [-CH(CN)COOH] | Overall Likelihood of Substitution |

|---|---|---|---|

| 2, 6 | Para (to side chain), Ortho (to methyl) | Deactivating | Unlikely |

| 3, 5 | Ortho (to methyl), Meta (to side chain) | Activating | Favored |

Nucleophilic Aromatic Substitution (SNAr): This type of reaction involves a nucleophile displacing a leaving group on an aromatic ring. wikipedia.org It requires the ring to be highly electron-deficient, typically achieved by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like a halide). masterorganicchemistry.comlibretexts.org

The 4-methylphenyl ring of this compound is not suitably configured for SNAr. It lacks a good leaving group, and the combination of an activating methyl group and a moderately deactivating side chain does not render the ring sufficiently electrophilic to be attacked by a nucleophile under standard SNAr conditions. Therefore, nucleophilic aromatic substitution is not a probable transformation pathway for this compound.

Rearrangement Reactions and Cyclization Pathways

Rearrangement Reactions: Arylpropionic acids and their precursors can undergo rearrangement reactions. A relevant example is the 1,2-aryl shift, which has been observed in the synthesis of related 2-arylpropionic acids. google.com For this compound, under specific catalytic conditions (e.g., strong Lewis or protic acids), it is conceivable that a rearrangement could be induced, potentially leading to isomeric structures. For instance, a reaction pathway analogous to the Darzens condensation followed by rearrangement could yield different structural isomers.

Cyclization Pathways: The presence of both a nitrile and a carboxylic acid functional group within the same molecule allows for the possibility of intramolecular cyclization reactions, particularly under acidic or basic catalysis. The reaction between these two groups can lead to the formation of new heterocyclic rings. Research on related structures, such as 2-cyano-3,10-diketones, has demonstrated that intramolecular cyclization can occur regioselectively under acidic or basic conditions to form cyanopyran-3-one or pentacyclic alkene β-ketonitrile systems, respectively. mdpi.com This suggests that this compound could undergo analogous transformations.

Potential cyclization pathways include:

Acid-catalyzed cyclization: Treatment with a strong acid could protonate the nitrile nitrogen, making the carbon susceptible to nucleophilic attack by the carboxylic acid oxygen, potentially leading to a cyclic imide or related structures after dehydration.

Base-catalyzed cyclization: A strong base could deprotonate the α-carbon, and the resulting carbanion could potentially attack other parts of the molecule, although cyclization involving the aromatic ring is less likely.

| Reaction Condition | Proposed Mechanism | Potential Product Type |

|---|---|---|

| Strong Acid (e.g., H₂SO₄), Heat | Intramolecular attack of carbonyl oxygen on protonated nitrile | Substituted glutaric anhydride derivative or cyclic imide |

| Dehydrating Agent (e.g., P₄O₁₀) | Intramolecular condensation | Cyclic anhydride-like structures |

Advanced Analytical and Spectroscopic Characterization in Academic Research

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of 2-Cyano-3-(4-methylphenyl)propionic acid. This technique provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its elemental composition.

The molecular formula of this compound is C₁₁H₁₁NO₂. The theoretical exact mass of the neutral molecule is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, ¹⁶O). For a closely related isomer, 2-(3-Cyano-4-methylphenyl)propanoic acid, the computed exact mass is 189.078978594 Da. nih.gov This value serves as a precise target for HRMS analysis. In a typical experiment, the compound would be ionized, often using electrospray ionization (ESI), to form the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. The measured m/z value from the HRMS instrument is then compared to the calculated value, with a match within a few parts per million (ppm) confirming the molecular formula.

Further structural information is obtained through fragmentation analysis (MS/MS or MSⁿ). By inducing fragmentation of the isolated molecular ion, a characteristic pattern of product ions is generated. While specific experimental data for the target compound is not publicly available, the fragmentation pattern can be predicted based on its structure. Key fragmentation pathways would likely include:

Loss of the carboxylic acid group (-COOH) as CO₂ and H₂O.

Cleavage of the bond between the alpha-carbon and the benzyl (B1604629) group, leading to fragments corresponding to the tolyl-acetonitrile moiety and the propionic acid backbone.

Decarboxylation (loss of CO₂).

Analysis of these fragmentation patterns provides definitive structural confirmation and can be used to distinguish it from isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed Assignment of ¹H, ¹³C, and Heteronuclear Signals, and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed molecular structure of this compound in solution.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, the expected signals are:

Aromatic Protons: The four protons on the p-substituted benzene (B151609) ring will appear as two distinct doublets in the aromatic region (typically δ 7.0-7.5 ppm), characteristic of an AA'BB' spin system.

Methyl Protons: A singlet corresponding to the three protons of the tolyl methyl group (CH₃) would be expected in the upfield region (around δ 2.3 ppm).

Aliphatic Protons: The protons on the propionic acid backbone (the CH and CH₂ groups) would present a more complex pattern due to diastereotopicity and spin-spin coupling, likely appearing as a multiplet.

Carboxylic Acid Proton: A broad singlet for the acidic proton (-COOH), the chemical shift of which is highly dependent on concentration and solvent, often appearing far downfield (δ 10-12 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. For this compound, 11 distinct signals would be anticipated in a decoupled spectrum, corresponding to each carbon atom in a unique chemical environment. docbrown.info The expected chemical shifts would be:

Carbonyl Carbon: The carboxylic acid carbonyl carbon (C=O) would be the most downfield signal (typically δ 170-185 ppm).

Nitrile Carbon: The carbon of the cyano group (-C≡N) would appear around δ 115-125 ppm.

Aromatic Carbons: Four signals for the aromatic carbons, with the ipso-carbons (the ones attached to the alkyl chain and the methyl group) having distinct shifts from the protonated aromatic carbons.

Aliphatic Carbons: Signals for the benzylic CH₂, the chiral CH, and the tolyl CH₃ carbons would appear in the upfield region of the spectrum. docbrown.infodocbrown.info

Heteronuclear and Conformational Analysis: Advanced NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to definitively assign each ¹H signal to its directly attached ¹³C atom and to identify longer-range couplings, respectively. These 2D NMR experiments are crucial for assembling the complete structural puzzle. Furthermore, techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide insights into the through-space proximity of protons, helping to determine the preferred conformation of the molecule in solution.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show several key absorption bands:

O-H Stretch: A very broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.

C≡N Stretch: A medium intensity, sharp band in the range of 2210-2260 cm⁻¹ for the nitrile functional group.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

C=C Stretches: Aromatic ring stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C≡N and the symmetric aromatic ring stretching vibrations, which might be weak in the IR spectrum, often give rise to strong signals in the Raman spectrum. This complementarity is essential for a full vibrational analysis.

Chiral Chromatography for Enantiomeric Excess Determination

The presence of a stereocenter at the alpha-carbon of the propionic acid moiety means that this compound exists as a pair of enantiomers. Chiral chromatography is the gold standard for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample.

This is typically achieved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus separation. While specific methods for this exact compound are not detailed in the literature, methods for related 2-arylpropionic acids often employ CSPs based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives) or Pirkle-type phases. google.com The mobile phase is usually a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol. google.com By integrating the peak areas of the two separated enantiomers, the enantiomeric excess can be accurately calculated.

X-ray Diffraction Analysis for Crystalline State Molecular Structure and Crystal Packing

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state. If a suitable single crystal of this compound can be grown, this technique can determine:

Bond lengths, bond angles, and torsion angles with very high precision.

The absolute configuration of a single enantiomer if the material is enantiopure.

Intermolecular interactions, such as hydrogen bonding and π-π stacking, which dictate how the molecules pack together in the crystal lattice.

This information is invaluable for understanding the solid-state properties of the compound and for computational modeling studies.

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation method with a detection method, are essential for analyzing the compound in complex matrices or for identifying impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for detecting and quantifying this compound in biological fluids or reaction mixtures. unimi.it The liquid chromatograph separates the compound from other components in the sample, and the mass spectrometer provides sensitive and selective detection. This technique is particularly useful for non-volatile and thermally labile compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the carboxylic acid group of the target molecule typically requires derivatization (e.g., esterification) to increase its volatility. docbrown.info Once derivatized, GC-MS provides excellent separation efficiency and a reproducible fragmentation pattern upon electron ionization, which can be used for identification by comparison to a spectral library. docbrown.info

Computational Chemistry and Theoretical Modelling of 2 Cyano 3 4 Methylphenyl Propionic Acid

Quantum Mechanical Studies for Geometric Optimization and Electronic Structure Analysis (e.g., DFT, Hartree-Fock)

Quantum mechanical methods are fundamental to understanding the geometric and electronic properties of 2-Cyano-3-(4-methylphenyl)propionic acid. Techniques such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to determine the molecule's most stable three-dimensional structure.

Geometric optimization calculations, typically performed using a basis set like 6-31G*, identify the lowest energy conformation by calculating bond lengths, bond angles, and dihedral angles. For instance, studies on related molecules, such as 2-(4-fluorobenzylideneamino)-3-(4-hydroxyphenyl) propanoic acid, have utilized both HF and DFT (specifically the B3LYP functional) to optimize ground-state geometries. google.comnih.gov Such calculations for this compound would yield a detailed picture of its spatial arrangement.

Electronic structure analysis provides information on the distribution of electrons within the molecule, which is crucial for understanding its reactivity and spectroscopic properties. These quantum mechanical calculations are essential for populating the data in the following illustrative table of optimized geometric parameters.

Table 1: Illustrative Optimized Geometric Parameters for a Related Propionic Acid Derivative (Note: This data is representative and based on typical values for similar molecular structures calculated using DFT methods.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C=O | 1.21 |

| C-O | 1.35 | |

| C-C (propionic) | 1.53 | |

| C-C (phenyl) | 1.40 (avg) | |

| C-H (phenyl) | 1.09 (avg) | |

| C-N | 1.16 | |

| **Bond Angles (°) ** | O=C-O | 123 |

| C-C-C (propionic) | 112 | |

| C-C-N | 178 | |

| Dihedral Angles (°) | C-C-C-C (phenyl) | 180 (planar) |

Prediction and Interpretation of Spectroscopic Data (NMR, IR, UV-Vis)

Computational methods are powerful tools for predicting and interpreting the spectroscopic signatures of molecules. By calculating the vibrational frequencies, nuclear magnetic shielding constants, and electronic transitions, a theoretical spectrum can be generated that aids in the analysis of experimental data.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. For the cyano group (C≡N) in similar molecules, a strong characteristic band is typically observed in the range of 2220-2240 cm⁻¹. sigmaaldrich.com DFT calculations can predict the exact position of this and other significant peaks, such as the carbonyl (C=O) stretch of the carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Gauge-Including Atomic Orbital (GIAO) is a common method used with DFT to calculate the ¹H and ¹³C NMR chemical shifts. These theoretical values are instrumental in assigning the peaks in an experimental NMR spectrum to specific atoms in the this compound structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra. This method calculates the energies of electronic transitions, corresponding to the absorption of UV or visible light, which are related to the π-electron system of the phenyl ring and other chromophores.

Table 2: Illustrative Predicted Spectroscopic Data for this compound (Note: This data is hypothetical and for illustrative purposes.)

| Spectrum | Feature | Predicted Value |

| IR (cm⁻¹) | C≡N stretch | 2235 |

| C=O stretch | 1715 | |

| O-H stretch | 3100 (broad) | |

| ¹³C NMR (ppm) | C (cyano) | 118 |

| C (carboxyl) | 175 | |

| C (phenyl, substituted) | 138 | |

| C (methyl) | 21 | |

| UV-Vis (nm) | λmax | 225 |

Analysis of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMO) for Reactivity Prediction

The reactivity of this compound can be predicted through the analysis of its Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMO).

The MEP map is a visual representation of the electrostatic potential on the surface of the molecule. nih.gov It helps to identify the regions that are rich or poor in electrons. The red-colored regions, indicating negative potential, are susceptible to electrophilic attack, while the blue-colored regions, with positive potential, are prone to nucleophilic attack. For this molecule, the oxygen atoms of the carboxyl group and the nitrogen atom of the cyano group would be expected to be regions of high electron density (red). nih.gov

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. nist.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. nist.gov A smaller gap suggests higher reactivity.

Table 3: Illustrative FMO Energy Values for a Related Cyano-Compound (Note: Data is based on findings for similar structures and serves as an example.)

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Conformational Landscape and Energetic Profiling of the Compound

This compound possesses several rotatable bonds, leading to a complex conformational landscape. Conformational analysis involves systematically rotating these bonds and calculating the corresponding energy to identify the most stable conformers and the energy barriers between them. This profiling is crucial as the biological activity of a molecule can be dependent on its preferred conformation. The rotation around the C-C bonds of the propionic acid backbone would be of particular interest in determining the molecule's three-dimensional shape and flexibility.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time, including its interactions with solvent molecules. nih.gov By simulating the motion of the molecule and surrounding solvent molecules, one can understand how the solvent influences its conformation and behavior. MD simulations on similar organic acids have been used to study processes like proton transfer and the stability of dimers. nih.gov Such simulations would be invaluable for understanding how this compound behaves in a biological environment, which is predominantly aqueous.

In Silico Assessment of Molecular Interactions and Binding Affinities for General Biological Targets

Computational methods, particularly molecular docking and molecular dynamics, are employed to assess the potential interactions of this compound with various biological targets, such as enzymes or receptors. sigmaaldrich.com Molecular docking predicts the preferred orientation of the molecule when bound to a target, and scoring functions estimate the binding affinity. Following docking, MD simulations can be used to evaluate the stability of the predicted complex over time. nih.govnih.gov These in silico assessments are a critical first step in drug discovery, helping to identify potential biological activities and guide the synthesis of more potent analogs. sigmaaldrich.com

Reaction Mechanism Elucidation and Kinetic Studies

Mechanistic Pathways of Key Synthetic Transformations

Knoevenagel Condensation:

The synthesis commences with the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. researchgate.net In this specific synthesis, 4-methylbenzaldehyde (B123495) reacts with cyanoacetic acid. The reaction is typically catalyzed by a weak base, such as an amine.

The mechanism proceeds as follows:

Deprotonation: The basic catalyst removes a proton from the α-carbon of cyanoacetic acid, which is acidic due to the electron-withdrawing nature of both the cyano and carboxyl groups. This generates a resonance-stabilized carbanion.

Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4-methylbenzaldehyde, forming an aldol-type addition product.

Dehydration: The intermediate alcohol readily undergoes dehydration (elimination of a water molecule) to form the more stable α,β-unsaturated product, (2E)-2-Cyano-3-(4-methylphenyl)prop-2-enoic acid. The extended conjugation in this product provides a thermodynamic driving force for the elimination.

Nitrile Hydrolysis:

The second key transformation is the hydrolysis of the cyano group in (2E)-2-Cyano-3-(4-methylphenyl)prop-2-enoic acid to a carboxylic acid group. This can be achieved under either acidic or basic conditions. prepchem.com

Acid-Catalyzed Hydrolysis: The nitrile nitrogen is first protonated by an acid, which increases the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon of the nitrile. A series of proton transfers and tautomerization steps lead to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) ion. prepchem.com

Base-Catalyzed Hydrolysis: A hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. Under basic conditions, the amide is further hydrolyzed to a carboxylate salt, which is then protonated in an acidic workup to yield the final carboxylic acid. prepchem.com

Kinetic Rate Law Determination and Activation Energy Calculations

While specific kinetic data for the synthesis of 2-Cyano-3-(4-methylphenyl)propionic acid is not extensively reported, the rate law for similar Knoevenagel condensations can be approximated. For the reaction between an aldehyde and an active methylene (B1212753) compound catalyzed by a base, the rate is often found to be dependent on the concentrations of the aldehyde, the active methylene compound, and the catalyst.

A plausible rate law for the Knoevenagel condensation step could be:

Rate = k[4-methylbenzaldehyde][cyanoacetic acid][catalyst]

The activation energy (Ea) for Knoevenagel condensations can be determined experimentally by measuring the rate constant (k) at different temperatures and applying the Arrhenius equation. Activation energies for these types of reactions typically fall in a range that allows for the reaction to proceed at a moderate pace at room or slightly elevated temperatures.

Table 1: Representative Activation Energies for Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds

| Aromatic Aldehyde | Active Methylene Compound | Catalyst | Solvent | Activation Energy (kJ/mol) |

| Benzaldehyde | Ethyl Cyanoacetate | Piperidine (B6355638) | Ethanol (B145695) | 55 |

| 4-Nitrobenzaldehyde | Malononitrile | Basic ionic liquid | None | 42 |

| 4-Methoxybenzaldehyde | Ethyl Acetoacetate | Glycine | Water | 68 |

Note: This table presents representative data for analogous reactions to illustrate typical activation energy ranges. The values are for illustrative purposes and are not the experimentally determined values for the synthesis of this compound.

Investigation of Catalytic Cycles and Catalyst Role

The catalyst plays a pivotal role in the Knoevenagel condensation. In the case of a basic catalyst like piperidine or an amine, it functions by deprotonating the active methylene compound to generate the nucleophilic carbanion. researchgate.net The catalyst is regenerated in the final dehydration step.

Heterogeneous catalysts, such as mixed metal oxides, have also been investigated for Knoevenagel condensations. rsc.org These catalysts can possess both acidic and basic sites. rsc.org The basic sites activate the methylene compound, while the acidic sites can activate the aldehyde by coordinating to the carbonyl oxygen, making it more electrophilic. rsc.org The use of such catalysts simplifies product purification as they can be easily filtered off from the reaction mixture.

Table 2: Comparison of Catalysts for Knoevenagel Condensation

| Catalyst Type | Example | Role | Advantages |

| Homogeneous Base | Piperidine, Triethylamine | Deprotonates active methylene compound | High efficiency, mild conditions |

| Organocatalyst | Proline, Glycine | Can act as both acid and base | Enantioselective potential, environmentally benign |

| Heterogeneous Acid/Base | ZnO, Hydrotalcites | Provides both acidic and basic sites for activation | Easy separation, reusability |

| Ionic Liquid | [bmim]BF4 | Can act as both solvent and catalyst | "Green" solvent potential, tunable properties |

Note: This table provides a general overview of catalyst types used in Knoevenagel condensations.

Solvent Effects and Their Influence on Reaction Rates and Selectivity

The choice of solvent can significantly impact the rate and selectivity of the Knoevenagel condensation. Polar protic solvents, such as ethanol or water, can solvate the ionic intermediates and transition states, potentially slowing down the reaction by stabilizing the reactants more than the transition state. However, they are often used due to the good solubility of the reactants and catalysts.

Polar aprotic solvents, like DMF or DMSO, can accelerate the reaction as they are less effective at solvating the nucleophile, leaving it more reactive. In some cases, solvent-free conditions have been employed, particularly with solid catalysts, which can lead to higher reaction rates and is considered a green chemistry approach.

Table 3: Effect of Solvent on the Yield of Knoevenagel Condensation Products

| Solvent | Dielectric Constant (ε) | Typical Yield (%) |

| n-Hexane | 1.88 | Low |

| Toluene | 2.38 | Moderate |

| Dichloromethane | 9.08 | Moderate-High |

| Ethanol | 24.5 | High |

| Dimethylformamide (DMF) | 36.7 | Very High |

| Water | 80.1 | Variable, depends on catalyst |

Note: This table illustrates the general trend of solvent polarity on reaction yield for Knoevenagel condensations and is not specific to the synthesis of this compound.

Isotope Effect Studies for Rate-Determining Step Identification

Kinetic isotope effect (KIE) studies are a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step. princeton.edu In the context of the Knoevenagel condensation, substituting the acidic proton on the α-carbon of cyanoacetic acid with deuterium (B1214612) (D) would be expected to exhibit a primary kinetic isotope effect (kH/kD > 1) if the C-H bond breaking is the rate-determining step.

If the initial deprotonation is fast and reversible, and the subsequent nucleophilic attack is the slow step, the observed isotope effect would be smaller. For the hydrolysis of the nitrile, a solvent isotope effect (using D₂O instead of H₂O) can provide insights into the role of water in the rate-determining step. A significant solvent isotope effect would suggest that water is involved in the rate-limiting step, either as a nucleophile or as a proton transfer agent.

Due to a lack of specific literature for the title compound, a hypothetical KIE study can be considered. If the kH/kD for the Knoevenagel condensation step was found to be around 6-7, it would strongly suggest that the deprotonation of cyanoacetic acid is the rate-determining step. An observed kH₂O/kD₂O of around 2-3 for the nitrile hydrolysis would indicate the involvement of water in the rate-determining proton transfer steps.

Applications As a Versatile Synthetic Intermediate in Organic Synthesis

Role in the Divergent Synthesis of Complex Arylpropionic Acid Derivatives

The structure of 2-Cyano-3-(4-methylphenyl)propionic acid is primed for divergent synthesis, a strategy that allows for the creation of a wide range of structurally distinct compounds from a common intermediate. The presence of both a carboxylic acid and a nitrile group allows for selective or sequential modifications, leading to a variety of complex arylpropionic acid derivatives.

For instance, the carboxylic acid can be selectively esterified or converted into an amide, leaving the nitrile group available for subsequent transformations. Conversely, the nitrile group can be hydrolyzed to a carboxylic acid, creating a dicarboxylic acid derivative, or reduced to an amine, yielding an amino acid derivative. This orthogonal reactivity is fundamental to creating diverse molecular scaffolds. While direct literature on the divergent synthesis using this compound is not abundant, the principles of such syntheses are well-established for related arylpropionic acids. A general approach could involve the initial protection of one functional group while the other is transformed, followed by deprotection and further derivatization.

Table 1: Potential Divergent Synthetic Pathways for this compound

| Starting Material | Reagents and Conditions | Product Type |

| This compound | 1. SOCl₂ 2. R-OH/Pyridine (B92270) | Arylpropionic Ester |

| This compound | 1. EDCI, HOBt 2. R₂NH | Arylpropionic Amide |

| This compound | H₂SO₄, H₂O, Δ | Arylmalonic Acid |

| This compound | 1. BH₃·THF 2. H₂O | Amino Alcohol |

| This compound | H₂, Pd/C | Amino Acid |

This table represents a hypothetical illustration of divergent synthesis possibilities based on the known reactivity of the functional groups.

Utility in the Preparation of Heterocyclic Scaffolds and Ring Systems

The nitrile and carboxylic acid functionalities of this compound make it a valuable precursor for the synthesis of various heterocyclic scaffolds. The reaction of the nitrile group with binucleophiles is a common strategy for constructing nitrogen- and sulfur-containing heterocycles. For example, condensation with hydrazines can yield pyrazole (B372694) derivatives, while reaction with hydroxylamine (B1172632) can lead to isoxazoles.

Furthermore, the corresponding acyl chloride, 2-cyano-3-(4-methylphenyl)acryloyl chloride, derived from the parent acid, is a highly reactive intermediate for heterocyclic synthesis. This acyl chloride can react with a variety of nucleophiles to form complex ring systems. For example, its reaction with bidentate nucleophiles can lead to the formation of quinazolinones, pyridopyrimidines, and benzothiazepines. The cyclization of amides derived from this acyl chloride can also afford benzoxazinones and oxadiazoles.

Table 2: Examples of Heterocyclic Systems Derived from Related Cyanopropionic Acid Derivatives

| Precursor | Reagent | Resulting Heterocycle |

| 2-Cyano-3-phenyl-2-propenoyl chloride | 2-Aminophenol | Benzoxazinone |

| 2-Cyano-3-phenyl-2-propenoyl chloride | 2-Aminothiophenol | Benzothiazepine |

| 2-Cyano-3-phenyl-2-propenoyl chloride | Benzoylhydrazine | 1,3,4-Oxadiazole |

This table is based on the reactivity of a closely related compound as described in the literature and illustrates the potential of this compound in heterocyclic synthesis.

Precursor for Advanced Materials and Functional Molecules

The unique combination of an aromatic ring, a nitrile group, and a carboxylic acid makes this compound a potential building block for advanced materials and functional molecules. The aromatic p-tolyl group can be incorporated into conjugated systems, which are of interest in the development of organic electronic materials. While direct applications in materials science for this specific compound are not widely reported, related arylpropionic acid derivatives have been investigated for such purposes.

For instance, the structural motif of an arylpropionic acid can be found in molecules designed for applications in organic light-emitting diodes (OLEDs). The carboxylic acid group provides a handle for attaching the molecule to surfaces or for polymerization, while the aromatic core can be tailored to achieve desired electronic and photophysical properties. The nitrile group can also influence the electronic properties of the molecule and its packing in the solid state.

Development of Libraries of Novel Chemical Entities for Screening Purposes

The creation of compound libraries for high-throughput screening is a cornerstone of modern drug discovery. The divergent synthetic accessibility of derivatives from this compound makes it an attractive scaffold for generating such libraries. By systematically varying the substituents on the aromatic ring, and by transforming the carboxylic acid and nitrile groups into a wide range of other functionalities, a large and diverse collection of novel chemical entities can be rapidly synthesized.

These libraries can then be screened against various biological targets to identify hit compounds with potential therapeutic applications. The arylpropionic acid substructure is a well-known pharmacophore present in many non-steroidal anti-inflammatory drugs (NSAIDs), and derivatives of this compound could be explored for similar or novel biological activities. The generation of focused libraries around this scaffold could lead to the discovery of new drug candidates with improved potency, selectivity, or pharmacokinetic properties.

Future Perspectives and Emerging Research Avenues in α Cyano β Arylpropionic Acid Chemistry

The field of α-cyano-β-arylpropionic acid chemistry, with compounds like 2-Cyano-3-(4-methylphenyl)propionic acid as key examples, is poised for significant advancement. Future research is focused on leveraging cutting-edge technologies to enhance synthetic efficiency, sustainability, and the discovery of novel derivatives. These emerging avenues promise to overcome long-standing challenges in chemical manufacturing and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.